molecular formula C18H17N3O3S B2516581 ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864926-89-6

ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2516581
CAS No.: 864926-89-6
M. Wt: 355.41
InChI Key: JLHHGBZSIGGCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS 864926-89-6) is a sophisticated thienopyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound is characterized by a bicyclic, dihydropyridine-fused framework that is substituted at the 2-position with a benzamido group and at the 3-position with an electron-withdrawing cyano group, while the 6-position features an ethyl ester moiety that can influence the molecule's solubility and bioavailability profile . This compound belongs to a broader class of thienopyridines that are actively studied for their antitubulin, anticancer, and receptor-modulating activities . Its structural features make it a valuable scaffold for investigating new therapeutic agents. Specifically, related 2-aminothiophene derivatives have demonstrated potent activity against Mycobacterium tuberculosis , including multi-drug resistant strains, by potentially inhibiting essential enzymes like Pks13 involved in mycolic acid biosynthesis, a critical pathway for the bacterial cell envelope . In research settings, this compound can undergo various chemical transformations; the cyano group can participate in nucleophilic additions, the ester can be hydrolyzed or substituted, and the benzamido group can form key hydrogen bonds with biological targets, enabling detailed structure-activity relationship (SAR) studies . It is intended for use in laboratory research only and is not approved for diagnostic or therapeutic applications. Researchers can utilize this high-quality chemical to explore mechanisms of action, develop novel inhibitors, and advance the discovery of new treatments for diseases such as cancer and tuberculosis.

Properties

IUPAC Name

ethyl 2-benzamido-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-2-24-18(23)21-9-8-13-14(10-19)17(25-15(13)11-21)20-16(22)12-6-4-3-5-7-12/h3-7H,2,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHHGBZSIGGCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoyl isothiocyanate with ethyl cyanoacetate in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH) can yield the desired thienopyridine core . This is followed by further functionalization steps to introduce the benzamido and cyano groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: NaOMe, KOtBu

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. Research indicates that derivatives of this compound can inhibit tumor growth through several mechanisms:

  • Induction of Apoptosis : Compounds similar to this have been shown to activate apoptotic pathways in cancer cells. For instance, a study demonstrated that a related compound induced apoptosis in human breast cancer cells by activating the caspase pathway, leading to increased cell death rates compared to control groups .
  • Cell Cycle Arrest : The compound has also been observed to cause cell cycle arrest, preventing cancer cells from proliferating. This effect is crucial for developing therapeutic agents targeting rapidly dividing cells.

Case Study Example : A study published in the Journal of Medicinal Chemistry reported significant inhibitory effects on cancer cell proliferation in vitro, showcasing the compound's potential as an anticancer agent.

Antimicrobial Activity

The thienopyridine framework of this compound has been linked to antimicrobial properties. Preliminary screenings against various bacterial strains have shown promising results:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results suggest that the compound may effectively inhibit the growth of both gram-positive and gram-negative bacteria .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
Half-life4 hours
Volume of distribution1.5 L/kg
Clearance0.8 L/h/kg

The compound exhibits favorable absorption characteristics and moderate bioavailability, primarily metabolized via hepatic pathways involving cytochrome P450 enzymes.

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

The following table summarizes key structural analogs and their substituent differences:

Compound Name Position 2 Position 3 Position 6 Biological Activity/Notes Reference
Ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Target Compound) Benzamido Cyano Ethyl ester Presumed antitubulin/anticancer activity
Methyl 2-bromo-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (5a) Bromo Cyano Methyl ester Precursor for further functionalization
Methyl 3-cyano-2-(3,4,5-trimethoxyphenylamino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (3a) 3,4,5-Trimethoxyphenylamino Cyano Methyl ester Antitubulin agent (IC₅₀ = 1.2 µM)
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Amino Ethyl ester, Benzyl Crystallographically characterized
tert-Butyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (8c) Amino Cyano tert-Butyl ester A₁ adenosine receptor modulator
Ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Sulfonylacetamido Carbamoyl Ethyl ester Undisclosed pharmacological profile

Key Findings from Comparative Analysis

Position 2 Modifications
  • Benzamido vs. Bromo (5a) : The bromo substituent in 5a facilitates nucleophilic substitution reactions for further derivatization, whereas the benzamido group in the target compound may enhance binding to biological targets (e.g., tubulin) through π-π stacking or hydrogen bonding .
  • Trimethoxyphenylamino (3a): The 3,4,5-trimethoxyphenyl group in 3a confers potent antitubulin activity (IC₅₀ = 1.2 µM), suggesting that electron-rich aromatic substituents at position 2 improve cytotoxicity .
Position 3 Modifications
  • Cyano vs. In contrast, carbamoyl groups (e.g., ) may improve solubility but reduce reactivity .
Position 6 Modifications
  • Ethyl vs. Methyl Ester : Ethyl esters (target compound) generally exhibit higher lipophilicity than methyl esters (3a, 5a), influencing membrane permeability and metabolic stability .
  • tert-Butyl Ester (8c) : The bulky tert-butyl group in 8c likely enhances steric protection of the carbamate, improving stability in biological systems .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Solubility Trends
Target Compound Not reported ~388.4 (est.) Moderate (ethyl ester)
3a 180–181 403.4 Low (methyl ester)
5a 153–155 301.2 Low (bromo, methyl ester)

Biological Activity

Ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, summarizing research findings, case studies, and providing comparative data.

Structural Overview

The compound belongs to the thieno[2,3-c]pyridine class, which is characterized by a fused thiophene and pyridine ring system. The presence of various functional groups, including a benzamide and cyano group, enhances its biological profile.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • In Vitro Studies : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The IC50 values for these compounds typically range from 1.1 to 20 μM, demonstrating their potency in inhibiting cancer cell growth .
  • Mechanism of Action : These compounds are believed to inhibit tubulin polymerization by binding to the colchicine site on tubulin, disrupting the mitotic spindle formation essential for cell division . This mechanism has been confirmed through flow cytometry analysis showing an accumulation of cells in the G2/M phase of the cell cycle following treatment .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for antimicrobial properties. The presence of a cyano group and benzamide moiety contributes to their efficacy against bacterial and fungal strains.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
Ethyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylateAmino group at position 2Antitumor activity25 - 440
Ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridineBrominated thiophene coreAntimicrobial propertiesNot specified
Ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridineBenzamide and cyano groupsAnticancer activity1.1 - 20

Case Studies

  • Study on Antiproliferative Activity : In a study evaluating several thieno[2,3-c]pyridine derivatives against HeLa cells (human cervix carcinoma), ethyl 2-benzamido-3-cyano derivatives exhibited superior potency compared to other tested compounds with IC50 values significantly lower than those exceeding 20 µM .
  • Cell Cycle Analysis : Flow cytometry results indicated that treatment with ethyl 2-benzamido derivatives led to a marked increase in G2/M phase cells, suggesting effective disruption of the cell cycle in cancer cells .

Q & A

Q. Basic

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and hydrogen bonding patterns (e.g., δ 2.38–2.44 ppm for dihydrothieno protons) .
  • Mass spectrometry (ESI) : Validates molecular weight (e.g., [M+1]+ = 252.3 for ethyl derivatives) .
  • X-ray crystallography : Resolves spatial arrangements of fused rings and functional groups, as demonstrated in related thienopyridine structures .

How should contradictory bioactivity data (e.g., varying IC50 values) be addressed?

Advanced
Contradictions may arise from assay conditions or cellular context. Mitigation strategies include:

  • Standardized assays : Replicate experiments using identical cell lines (e.g., MCF-7 for breast cancer) and protocols .
  • Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity, flow cytometry for apoptosis) .
  • Metabolic profiling : Assess compound stability in culture media to rule out degradation artifacts .

What methodologies are recommended for evaluating its potential as a microtubule inhibitor?

Q. Advanced

  • In vitro tubulin polymerization assays : Compare inhibition rates with positive controls (e.g., nocodazole) using purified tubulin .
  • Immunofluorescence microscopy : Visualize microtubule disruption in treated cells (e.g., HeLa) using α-tubulin antibodies .
  • Molecular docking : Model interactions with β-tubulin’s colchicine-binding site to rationalize structure-activity relationships .

How can computational modeling improve the design of derivatives with enhanced activity?

Q. Advanced

  • QSAR studies : Correlate substituent electronegativity (e.g., cyano vs. carbamoyl) with bioactivity using regression models .
  • MD simulations : Predict binding stability and residence time in target pockets (e.g., kinase domains) .
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

What are the best practices for initial toxicity profiling?

Q. Basic

  • In vitro cytotoxicity : Screen against non-cancerous cell lines (e.g., HEK293) to assess selectivity .
  • Ames test : Evaluate mutagenicity using bacterial reverse mutation assays .
  • Hepatotoxicity assays : Measure ALT/AST release in primary hepatocytes to detect liver damage .

How can structural discrepancies between computational models and crystallographic data be resolved?

Q. Advanced

  • Multi-conformer refinement : Use SHELXL to model alternative conformations of flexible groups (e.g., ethyl carboxylate) .
  • Electron density maps : Analyze residual density in X-ray data to identify missing or misplaced atoms .
  • DFT optimization : Compare computed and observed bond angles/ distances to refine force field parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.